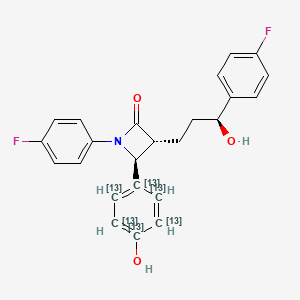

Ezetimibe-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ezetimibe-13C6 is a stable isotope-labeled compound used primarily in scientific research and pharmacokinetic studies. It is a derivative of ezetimibe, a medication used to treat high blood cholesterol and certain other lipid abnormalities by inhibiting the absorption of cholesterol in the intestines . The isotopic labeling with carbon-13 allows researchers to track and quantitatively analyze the metabolic pathways, drug absorption, distribution, metabolism, and excretion of ezetimibe .

Métodos De Preparación

The preparation of Ezetimibe-13C6 generally involves the isotopic replacement of specific hydrogen atoms in ezetimibe with carbon-13 isotopes. This can be achieved through various chemical synthesis methods, including catalytic reduction and other labeling techniques . Industrial production methods may involve optimized processes such as spray-drying to enhance the physicochemical characteristics and bioavailability of the compound .

Análisis De Reacciones Químicas

Ezetimibe-13C6, like its parent compound ezetimibe, undergoes several types of chemical reactions. These include:

Oxidation: Ezetimibe can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of ezetimibe but with modifications to specific functional groups .

Aplicaciones Científicas De Investigación

Ezetimibe-13C6 has a wide range of scientific research applications, including:

Chemistry: Used to study the metabolic pathways and chemical behavior of ezetimibe.

Biology: Helps in understanding the biological processes involving cholesterol absorption and metabolism.

Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of ezetimibe in the body.

Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of ezetimibe .

Mecanismo De Acción

Ezetimibe-13C6 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which is present in the intestinal brush border. By binding to NPC1L1, this compound prevents the uptake of cholesterol, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the overall cholesterol levels in the body .

Comparación Con Compuestos Similares

Ezetimibe-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:

Ezetimibe: The parent compound, used to treat high cholesterol.

Evolocumab: A PCSK9 inhibitor used to lower LDL cholesterol levels.

Statins: A class of drugs that inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Compared to these compounds, this compound offers the advantage of detailed metabolic tracking, making it invaluable in research settings .

Propiedades

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-OGKRFXRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963132 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438624-68-1 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)